molecular formula C15H14N4O2S B11372804 5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11372804
M. Wt: 314.4 g/mol
InChI Key: TVOMSRIAWORWLC-UHFFFAOYSA-N
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Description

5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiadiazole ring can be formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiadiazole or oxazole rings, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a thiadiazole and oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

5-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-9(2)14-17-18-15(22-14)16-13(20)11-8-12(21-19-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18,20)

InChI Key

TVOMSRIAWORWLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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